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62-kD sucrose binding protein - 147154-45-8

62-kD sucrose binding protein

Catalog Number: EVT-1516908
CAS Number: 147154-45-8
Molecular Formula: C10H20O2
Molecular Weight: 0
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Product Introduction

Overview

The 62-kilodalton sucrose binding protein is a significant component in the transport of sucrose within plants, particularly in species such as soybean. This protein is primarily associated with the plasma membrane of various cell types involved in sucrose transport, including mesophyll cells, companion cells of mature phloem, and developing cotyledons. The transport of sucrose is essential for plant growth and development, as it plays a critical role in phloem loading—the process of moving sucrose against a concentration gradient into the phloem for long-distance transport and carbon partitioning .

Source and Classification

The 62-kilodalton sucrose binding protein has been identified in multiple plant species, with notable studies focusing on its presence in soybean. It is classified as a member of the sucrose binding protein family, which includes proteins that facilitate the movement of sucrose across cellular membranes. The gene expression and accumulation patterns of this protein are closely linked to the rate of sucrose uptake in plant tissues, indicating its functional importance in carbohydrate metabolism .

Synthesis Analysis

Methods

The synthesis of the 62-kilodalton sucrose binding protein involves molecular cloning techniques to isolate and analyze its cDNA. The full-length cDNA sequence reveals that this protein contains a leader peptide that is cleaved during maturation, resulting in the functional protein. Techniques such as quantitative reverse transcription polymerase chain reaction are employed to assess gene expression levels, while histochemical analyses are used to visualize protein localization within plant tissues .

Technical Details

The synthesis typically requires:

  • Molecular Cloning: To obtain the cDNA for the protein.
  • Gene Expression Analysis: Using quantitative reverse transcription polymerase chain reaction to quantify mRNA levels.
  • Histochemical Staining: To determine spatial expression patterns within plant tissues.
Molecular Structure Analysis

Structure

Data

Recent studies suggest that similar proteins, like those from Arabidopsis thaliana, have been characterized using advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies indicate that key residues are crucial for substrate recognition and binding stability .

Chemical Reactions Analysis

Reactions

The primary reaction involving the 62-kilodalton sucrose binding protein is its interaction with sucrose, facilitating its transport across cellular membranes. This process does not merely involve passive diffusion but requires specific binding interactions that are influenced by proton gradients and other factors.

Technical Details

  • Binding Mechanism: The interaction between the protein and sucrose involves hydrogen bonding and hydrophobic interactions.
  • Proton Coupling: In some related proteins, protonation states significantly influence sugar binding affinity and transport efficiency .
Mechanism of Action

Process

The mechanism by which the 62-kilodalton sucrose binding protein operates involves:

  1. Sucrose Binding: The glucosyl moiety of sucrose binds to specific residues on the protein.
  2. Transport Facilitation: This binding stabilizes the protein-sucrose complex, allowing for subsequent transport across the membrane.
  3. Release into Symplast: Once inside the cell, the complex dissociates, releasing sucrose into the cytoplasm where it can be utilized for metabolic processes.

Data

Experimental data indicate that specific amino acids play critical roles in maintaining this interaction, ensuring efficient transport under varying physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

The 62-kilodalton sucrose binding protein is soluble in aqueous solutions and exhibits stability under physiological pH conditions typical for plant cells. Its molecular weight allows it to function effectively within cellular environments without causing obstruction to other cellular processes.

Chemical Properties

Chemically, this protein interacts with sucrose through non-covalent bonds such as hydrogen bonds and van der Waals forces. Its activity can be influenced by factors such as ionic strength and pH, which affect both structure and function.

Applications

Scientific Uses

The 62-kilodalton sucrose binding protein has several applications in scientific research:

  • Plant Physiology Studies: Understanding its role can provide insights into carbohydrate metabolism and transport mechanisms in plants.
  • Biotechnology: It can be utilized in genetic engineering efforts aimed at enhancing crop yield through improved sugar transport mechanisms.
  • Transgenic Research: The gene encoding this protein can serve as a promoter for seed-specific expression systems to produce valuable metabolites .
Introduction

Historical Discovery and Initial Characterization of the 62-kD Sucrose Binding Protein

The 62-kD sucrose binding protein was first isolated and characterized in soybean (Glycine max) in 1992. Key findings from this landmark study revealed:

  • Cellular Localization: The protein associates with the plasma membrane of cell types engaged in active sucrose transport, including mesophyll cells of sink leaves, companion cells of mature phloem, and developing cotyledons [1] [3].
  • Structural Properties: Molecular cloning identified a full-length cDNA encoding a 62-kD precursor protein featuring a 29-amino acid N-terminal leader peptide absent in the mature form. Crucially, it lacked transmembrane domains, indicating peripheral membrane association rather than integral membrane integration [1].
  • Functional Correlation: Temporal expression of the SBP gene and protein accumulation directly paralleled sucrose uptake rates in developing cotyledons, providing early evidence for its role in sucrose transport [1].
  • Distinct Identity: Sequence analysis confirmed it was not an invertase (sucrose-cleaving enzyme) and could not independently mediate sucrose transport, suggesting a role as an accessory component [1].

Table 1: Key Initial Characterization of the 62-kD Sucrose Binding Protein

PropertyCharacteristicSignificance
Molecular Weight62-kD (precursor); mature form lacks 29-aa leader peptideIndicates post-translational modification for localization/maturation
Membrane AssociationPeripheral plasma membrane proteinSuggests indirect role in transport (e.g., sensing, facilitation) rather than direct translocation
Tissue SpecificityMesophyll (sink leaves), companion cells (phloem), cells of developing cotyledonsLocalizes to sites of high sucrose flux and phloem loading
Temporal ExpressionCorrelates with peak sucrose uptake in cotyledonsSupports functional role in sucrose transport/partitioning during development

Biological Significance in Plant Sucrose Transport and Carbon Partitioning

The 62-kD SBP plays a non-redundant role within the broader framework of plant sucrose transport systems:

  • Phloem Loading Facilitation: By localizing to companion cells of mature phloem and mesophyll cells, the SBP is strategically positioned to participate in apoplasmic phloem loading – the energy-dependent process moving sucrose against its concentration gradient into sieve element-companion cell complexes for long-distance transport [1] [6]. Its expression in sink leaf mesophyll also implicates it in sucrose retrieval during early sink development.
  • Sink Tissue Development: Strong correlation between SBP accumulation and sucrose uptake rates in developing soybean cotyledons underscores its role in carbon partitioning into storage organs [1]. This is critical for seed filling and biomass allocation between source and sink tissues.
  • Relationship to SUC Transporters: While distinct from proton-coupled sucrose transporters (SUC/SUTs) responsible for transmembrane sucrose symport [4] [6], the 62-kD SBP likely acts synergistically. Biochemical evidence suggests it binds sucrose but cannot transport it independently [1]. Proposed roles include concentrating sucrose at the membrane surface or modulating SUC transporter activity, enhancing efficiency in high-sucrose environments like the phloem apoplasm [1] [6].
  • Broader Transport Context: The identification of lipid-binding proteins within phloem sap [2] highlights the complexity of solute transport. While the 62-kD SBP is not a lipid binder, its presence underscores the diversity of specialized proteins required for efficient carbon partitioning beyond primary transporters.

Table 2: Functional Context of the 62-kD SBP in Sucrose Transport Systems

Transport Component62-kD SBP RoleKey Partners/Mechanisms
Phloem Loading (Apoplasmic)Localizes to companion cells; binds sucrose near SUC transportersPotentially concentrates sucrose for SUC-mediated H+-coupled uptake
Sink Tissue Import (e.g., Cotyledons)Accumulation mirrors sucrose uptake rates; plasma membrane associationFacilitates sucrose movement into storage parenchyma cells during seed filling
Membrane Transport MechanismPeripheral binding protein; not proton-coupledDistinct from, but potentially cooperative with, integral membrane SUC symporters

Research Gaps and Emerging Questions in Sucrose Binding Protein Functionality

Despite its early identification, fundamental questions regarding the 62-kD SBP remain unresolved:

  • Precise Molecular Mechanism: The exact biochemical function post-sucrose binding is unknown. Does it deliver sucrose to SUC transporters (e.g., AtSUC1 [4])? Does it act as a sensor modulating transporter activity or membrane dynamics? Biochemical reconstitution assays demonstrating functional interaction with SUC symporters are lacking.
  • Signaling Integration: Emerging evidence implicates lipids and lipid-binding proteins in long-distance phloem signaling [2]. While not inherently a lipid-binding protein, does the SBP participate in sucrose-mediated signaling cascades influencing development or stress responses? Its tissue-specific expression patterns suggest potential signaling roles beyond transport.
  • Gene Family Complexity: Later work identified the SBP as part of a larger gene family (e.g., SBP2 promoter studies). The functional redundancy or specialization among family members across plant species, especially major crops, is poorly characterized [3].
  • Structural Determinants: High-resolution structural data – commonplace for SUC transporters like AtSUC1 [4] – is absent for the 62-kD SBP. Elucidating its 3D structure and sucrose-binding pocket geometry is essential for understanding its specificity and mechanism.
  • Evolutionary Conservation: How conserved is this protein’s structure and function across monocots and dicots? Preliminary data suggests homologs exist, but detailed comparative studies are needed.

Table 3: Key Research Gaps and Proposed Approaches for the 62-kD SBP

Research GapCritical QuestionsPotential Approaches
Molecular MechanismHow does SBP binding translate to enhanced transport? Does it interact directly with SUCs?Co-immunoprecipitation; structural modeling; synthetic liposome transport assays
Beyond Transport: Signaling?Does SBP-sucrose binding initiate signaling cascades?Transcriptome profiling after SBP knockdown; identification of interacting signaling proteins
Gene Family RedundancyWhat is the functional significance of multiple SBP homologs?Gene editing (CRISPR) of family members; tissue-specific expression and subfunctionalization analysis
Structure-Function RelationshipWhat are the atomic-level determinants of sucrose binding?X-ray crystallography/Cryo-EM; mutagenesis of predicted binding residues

Properties

CAS Number

147154-45-8

Product Name

62-kD sucrose binding protein

Molecular Formula

C10H20O2

Synonyms

62-kD sucrose binding protein

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